
4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H28N4O5S2 and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Enzymatic Interactions
Research on compounds structurally similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide has revealed insights into their metabolic pathways and interactions with various enzymes. For instance, a study on the metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes, human liver S9 fraction, and recombinant enzymes, revealed the compound is oxidized into multiple metabolites through the action of cytochrome P450 enzymes including CYP2D6, CYP2C9, and CYP3A4/5 among others (Hvenegaard et al., 2012). This research emphasizes the compound's extensive metabolic processing and the enzymes responsible for its biotransformation, providing valuable insights for the development of similar therapeutic agents.
Synthesis and Bioactivity of Novel Compounds
Another study focused on the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes (Khatiwora et al., 2013). These compounds were tested for in vitro antibacterial activity against various bacterial strains, revealing that the copper complexes exhibited better activities than their ligand counterparts. This research showcases the potential of structurally related compounds in the development of new antimicrobial agents.
Anti-acetylcholinesterase Activity
Research into piperidine derivatives, including compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide, has explored their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurological function. One study found that certain derivatives exhibited significant anti-AChE activity, highlighting their potential in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Development of Analgesic and Antidepressive Drugs
The δ-opioid agonists ADL5859 and ADL5747, structurally related to the compound of interest, have been investigated for their analgesic and antidepressive effects in mice models. These studies suggest the compounds' potential as drugs for chronic pain treatment, mediated by δ-opioid receptors, without inducing typical opioid side effects like hyperlocomotion or receptor internalization (Nozaki et al., 2012).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5S2/c1-19(2)27(23,24)16-7-5-15(6-8-16)17(22)18-13-14-9-11-21(12-10-14)28(25,26)20(3)4/h5-8,14H,9-13H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXCOOWKLQOGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

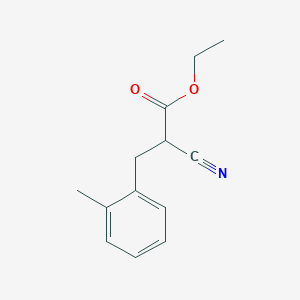
![(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2462639.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2462640.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2462641.png)
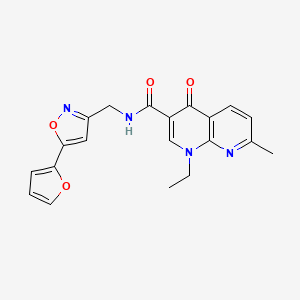
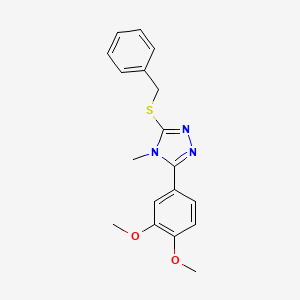
![N-Benzyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2462646.png)
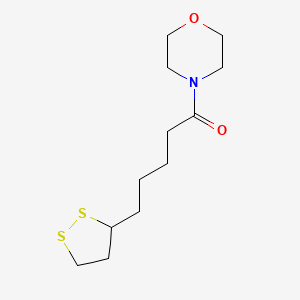


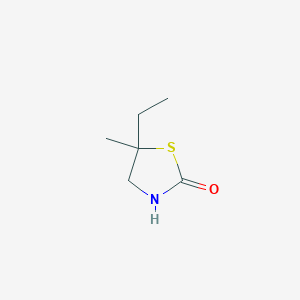

![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)